4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-16(18(26)25(23(12)2)13-8-4-3-5-9-13)24-17(21-22-19(24)27)14-10-6-7-11-15(14)20/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCFGQRWTQEHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NNC3=S)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one , with CAS No. 722464-23-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 397.88 g/mol. The structure features a triazole ring and various aromatic components, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 722464-23-5 |
| Molecular Formula | C₁₉H₁₆ClN₅OS |
| Molecular Weight | 397.88 g/mol |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A related study demonstrated that compounds containing similar structural motifs showed potent anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer cells). For instance, compounds derived from triazole exhibited IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, suggesting that modifications in the molecular structure can enhance or diminish anticancer efficacy .
Antimicrobial Activity
The compound's biological profile includes antimicrobial properties. A study on related sulfanyl derivatives indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of some derivatives was reported to be as low as 3.91 mg/L, comparable to established antibiotics like oxacillin .
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed with similar triazole compounds. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction : The sulfanyl group may interact with enzyme active sites, inhibiting their function and disrupting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cancer cells, contributing to cytotoxicity.
Study on Anticancer Properties
In a recent study published in Molecules, a series of triazole derivatives were synthesized and tested for their anticancer activity against HepG2 cells. The results indicated that modifications at the phenyl ring significantly influenced the anticancer efficacy, with certain substitutions leading to enhanced activity .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial properties of similar compounds revealed that those with chlorophenyl substitutions exhibited varying degrees of effectiveness against common bacterial strains. The research highlighted the importance of structural diversity in enhancing bioactivity .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes .
- The presence of the sulfanyl group enhances the antimicrobial efficacy by possibly disrupting bacterial cell walls or interfering with metabolic pathways.
- Antifungal Activity :
- Anticancer Potential :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Case Studies
- Synthesis and Testing of Derivatives :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallography and Packing
Compounds 4 and 5 () are isostructural analogs of the target molecule, differing in halogen substituents (Cl vs. F on the aryl group). Both crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit. Key comparisons include:
| Property | Target Compound (2-Cl) | Compound 4 (4-Cl) | Compound 5 (4-F) |
|---|---|---|---|
| Halogen Position | Ortho on phenyl | Para on aryl | Para on aryl |
| Crystal System | Not reported | Triclinic | Triclinic |
| Space Group | Not reported | P-1 | P-1 |
| Packing Efficiency | Not reported | High (Cl sterics) | Moderate (F size) |
In compounds 4 and 5, para-halogens minimally disrupt molecular planarity, enabling tighter packing despite Cl’s larger van der Waals radius .
Conformational Flexibility and Noncovalent Interactions
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares a sulfanyl-pyrazole backbone with the target compound. Key bond angles (e.g., C–S–C ≈ 105°) and dihedral angles (e.g., 85° between pyrazole and chlorophenyl planes) highlight steric repulsion from ortho-substituents. In contrast, the target compound’s 2-chlorophenyl group may enforce a near-perpendicular orientation relative to the triazole ring, as seen in analogous systems .
Noncovalent interactions () further differentiate these compounds:
- Target Compound : Strong S–H···N hydrogen bonds stabilize the triazole-pyrazole interface.
- Compound 4/5 : Dominated by C–H···F/Cl and π-stacking (fluorophenyl groups participate in weaker interactions than chlorophenyl) .
- Compound : Trifluoromethyl groups enhance dipole-dipole interactions, absent in the target molecule.
Electronic and Spectroscopic Profiles
While spectroscopic data for the target compound is unavailable, analogs in and exhibit distinct trends:
- 1H NMR : Methyl groups in pyrazol-3-one rings resonate at δ 2.1–2.5 ppm, while triazole protons appear upfield (δ 7.5–8.2 ppm) due to electron-withdrawing sulfanyl groups .
- IR : S–H stretches (2550–2600 cm⁻¹) in the target compound contrast with C–F stretches (1100–1200 cm⁻¹) in fluorinated analogs .
Computational analysis () using tools like Multiwfn reveals higher electron density at the sulfanyl group in the target compound compared to fluorine-substituted analogs, enhancing nucleophilic reactivity .
Tables
Table 1: Structural Comparison of Triazole-Pyrazole Hybrids
| Compound | Halogen Substituent | Crystal System | Key Noncovalent Interactions |
|---|---|---|---|
| Target (2-Cl) | Ortho-Cl | Not reported | S–H···N, C–Cl···π |
| Compound 4 (4-Cl) | Para-Cl | Triclinic | C–Cl···H–C, π-π stacking |
| Compound 5 (4-F) | Para-F | Triclinic | C–F···H–C, weaker π-stacking |
Table 2: Spectroscopic Signatures
| Functional Group | Target Compound (IR/NMR) | Fluorinated Analogs (IR/NMR) |
|---|---|---|
| S–H | 2550–2600 cm⁻¹ | Absent |
| C–F | Absent | 1100–1200 cm⁻¹ |
| Pyrazole-CH3 | δ 2.1–2.5 ppm | δ 2.3–2.6 ppm |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one?
- Methodology : Multi-step organic synthesis typically involves:
Cyclocondensation : Formation of the pyrazolone core via reaction of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C) .
Triazole ring formation : Reaction with thiourea derivatives in the presence of a base (e.g., KOH) to introduce the sulfanyl-triazole moiety .
Substituent introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-chlorophenyl group .
- Critical Parameters : Control of temperature, solvent polarity, and stoichiometry to avoid side products like over-oxidized triazoles or unreacted intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks, with attention to deshielded protons near electron-withdrawing groups (e.g., sulfanyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) and detect isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry, particularly for chiral intermediates .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Case Study : If -NMR suggests a planar conformation but X-ray data reveals puckering in the pyrazolone ring:
Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., ring-flipping) .
Computational Modeling : Use density functional theory (DFT) to compare energy minima of proposed structures with experimental data .
Supplementary Techniques : Employ 2D NMR (COSY, NOESY) to confirm through-space interactions and validate crystallographic data .
Q. What strategies optimize reaction yields during the synthesis of the triazole-pyrazolone hybrid?
- Design of Experiments (DoE) :
- Variables : Test temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., CuI for click chemistry) in a factorial design .
- Response Surface Modeling : Identify optimal conditions (e.g., 85°C in DMF with 5 mol% CuI) to maximize yield (>75%) while minimizing byproducts .
- Workflow Integration : Use flow chemistry for precise control of reaction kinetics and scalability .
Q. How can the biological activity of this compound be systematically evaluated?
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC determination .
- ADME Profiling :
- Molecular Docking : Predict binding affinity to biological targets (e.g., EGFR kinase) using AutoDock Vina .
- Pharmacokinetics : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Q. What are the common pitfalls in interpreting the compound’s reactivity under varying pH conditions?
- Case Example : Sulfanyl group oxidation at high pH:
pH-Dependent Stability : Monitor via UV-Vis spectroscopy to detect disulfide formation (λ~270 nm) .
Buffering Systems : Use phosphate buffer (pH 7.4) for biological assays to maintain compound integrity .
- Mitigation : Introduce steric hindrance (e.g., methyl groups) near reactive sites to reduce unwanted oxidation .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Approach :
Experimental LogP : Measure via shake-flask method with octanol/water partitioning .
Theoretical vs. Experimental : Use software like MarvinSketch to calculate LogP, then refine parameters by incorporating solvent-accessible surface area (SASA) corrections .
- Implications : Adjust substituents (e.g., replace chlorophenyl with fluorophenyl) to tune hydrophobicity for improved bioavailability .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
- Characterization : Cross-validate data using orthogonal techniques (e.g., IR for functional groups, elemental analysis for purity) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
